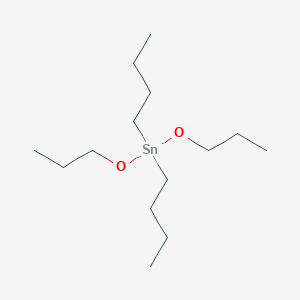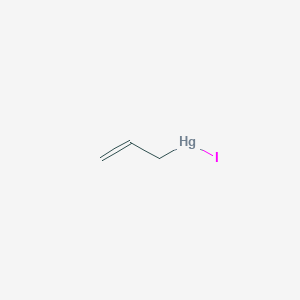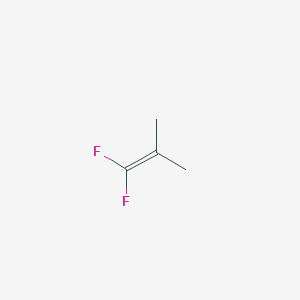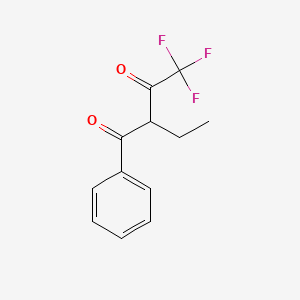
2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C10H7F3O2. It is also known as 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butane-1,3-dione backbone. It is a white to yellow crystalline solid with a melting point of 38-40°C and a boiling point of 224°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione involves the reaction of trifluoroacetic acid ethyl ester with phenylacetone in the presence of a base such as sodium methoxide. The reaction is typically carried out in an anhydrous solvent like ether, and the mixture is refluxed for several hours. After the reaction is complete, the product is purified by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or modulate receptor activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 1-Benzoyl-3,3,3-trifluoroacetone
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
Uniqueness
2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. The trifluoromethyl group increases the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various applications .
Propiedades
Número CAS |
322-02-1 |
|---|---|
Fórmula molecular |
C12H11F3O2 |
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
2-ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C12H11F3O2/c1-2-9(11(17)12(13,14)15)10(16)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clave InChI |
VEBYSPOHHARCRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


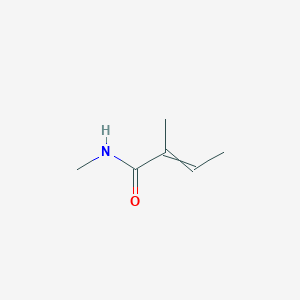
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
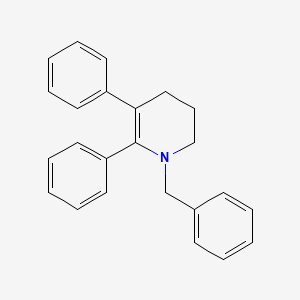
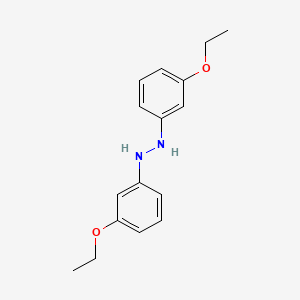
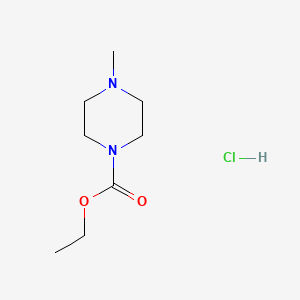
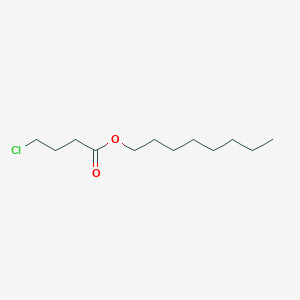
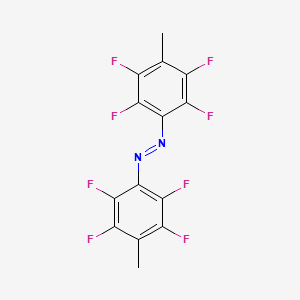
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
